N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride
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Overview
Description
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride is a complex organic compound with a molecular formula of C25H23N7OS. This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide involves multiple stepsThe final step involves the coupling of this intermediate with quinoxaline-2-carboxamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by maintaining the same reaction principles but with larger quantities of reactants and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different amine derivatives .
Scientific Research Applications
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the SIRT1 enzyme, enhancing its activity by binding to an allosteric site. This interaction lowers the Michaelis constant for acetylated substrates, thereby increasing the enzyme’s efficiency .
Comparison with Similar Compounds
Similar Compounds
Other Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different functional groups, used in various research applications.
Uniqueness
The uniqueness of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide lies in its specific binding affinity and activation of the SIRT1 enzyme, making it a valuable compound for studying enzyme regulation and potential therapeutic applications .
Properties
Molecular Formula |
C25H27Cl4N7OS |
---|---|
Molecular Weight |
615.4 g/mol |
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C25H23N7OS.4ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);4*1H |
InChI Key |
GHXREYLRFHWLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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